Protodesilylation Yield of the 6-Bromo Isomer vs. Comparable Silylated Bromo Isomers
In the Schlosser and Heiss study, protodesilylation of 2-bromo-4,6-difluoro-5-(triethylsilyl)benzoic acid (termed acid 22, the immediate precursor to the target compound) with KOH in ethanol/water (4:1) at reflux for 2 h gave 2-bromo-4,6-difluorobenzoic acid (acid 8) in 94% isolated yield [1]. Under identical protodesilylation conditions, the analogous 3-bromo-4,6-difluoro-5-(triethylsilyl)benzoic acid (termed acid 21) gave 3-bromo-4,6-difluorobenzoic acid (acid 7) in 95% isolated yield [1]. Although the difference in protodesilylation efficiency between the two silyl precursors is minimal (94% vs. 95%), both exhibit excellent conversion and demonstrate that the 6‑bromo silyl precursor proceeds with comparable high efficiency to its 5‑bromo analog. As a methodological limitation, direct yield data for the synthesis of the fully intact target compound 651027‑09‑7 is not explicitly provided in the paper; the 94% value refers to the desilylated product derived from the silyl precursor. Users should verify the availability of direct batch-specific yield or purity data from the supplier if this parameter is critical for their application.
| Evidence Dimension | Protodesilylation reaction yield (isolated product) |
|---|---|
| Target Compound Data | 94% yield (acid 8, desilylated product of silyl precursor 22) |
| Comparator Or Baseline | Silyl precursor of 5‑bromo isomer (acid 21 → acid 7): 95% yield |
| Quantified Difference | 1 percentage point (94% vs. 95%) |
| Conditions | KOH, ethanol/water (4:1 v/v), reflux 2 h; Schlosser & Heiss 2003 |
Why This Matters
The high and comparable protodesilylation yield confirms that the triethylsilyl group in the 6‑bromo silyl precursor can be cleanly removed without compromising the integrity of the bromodifluoro substitution pattern, a critical step for downstream functionalization.
- [1] Schlosser, M., & Heiss, C. (2003). Exploring Structural Opportunities: The Regioflexible Substitution of 1,3-Difluorobenzene. European Journal of Organic Chemistry, 2003(23), 4618-4624. doi:10.1002/ejoc.200300354 View Source
